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Compound of Interest

Compound Name: Boc-NHCH2-Ph-Py-NH2

Cat. No.: B15580004

Disclaimer: The precise chemical structure and corresponding CAS number for the molecule
designated "Boc-NHCH2-Ph-Py-NH2" are not definitively available in public chemical databases
due to the ambiguous nature of this abbreviated name. For the purposes of this technical
guide, we will proceed with a plausible interpretation of this nomenclature as tert-butyl (4-
((pyridin-2-ylamino)methyl)benzyl)carbamate. Researchers should verify the specific structure
and CAS number for their compound of interest.

This guide provides a comprehensive overview of the synthesis, characterization, and potential
applications of this class of compounds for researchers, scientists, and drug development
professionals.

Compound Characterization

While specific data for the assumed structure is limited, the following table summarizes the
expected physicochemical properties based on related compounds.
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Property Predicted Value
Molecular Formula C1sH23N302

Molecular Weight 313.40 g/mol

Appearance Expected to be a solid or oil

Soluble in organic solvents like DCM, THF, and

Solubility

MeOH
Boiling Point Not determined
Melting Point Not determined

Synthesis and Experimental Protocols

The synthesis of tert-butyl (4-((pyridin-2-ylamino)methyl)benzyl)carbamate can be envisioned
through a multi-step process involving the protection of an amino group, followed by a coupling
reaction. Below is a representative synthetic protocol.

General Synthesis Scheme

A plausible synthetic route involves the preparation of a Boc-protected aminobenzyl halide
followed by nucleophilic substitution with an aminopyridine.

Experimental Protocol: Synthesis of tert-butyl (4-
(bromomethyl)benzyl)carbamate

» Starting Material: Commercially available (4-(aminomethyl)phenyl)methanol.
» Boc Protection:

o Dissolve (4-(aminomethyl)phenyl)methanol in a suitable solvent such as dichloromethane
(DCM).

o Add di-tert-butyl dicarbonate (Bocz20) and a base (e.g., triethylamine) to the solution.

o Stir the reaction at room temperature until completion, monitored by Thin Layer
Chromatography (TLC).
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o Work up the reaction by washing with aqueous solutions to remove impurities.

o Purify the resulting tert-butyl (4-(hydroxymethyl)benzyl)carbamate by column
chromatography.

e Bromination:
o Dissolve the purified alcohol in an appropriate solvent like DCM.
o Cool the solution to 0°C.
o Add a brominating agent, such as phosphorus tribromide (PBrs), dropwise.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

o Quench the reaction carefully with water and extract the product.

o Purify the crude product to yield tert-butyl (4-(bromomethyl)benzyl)carbamate.

Experimental Protocol: Synthesis of tert-butyl (4-
((pyridin-2-ylamino)methyl)benzyl)carbamate

e Coupling Reaction:

[¢]

Dissolve 2-aminopyridine in a polar aprotic solvent such as dimethylformamide (DMF).

o

Add a non-nucleophilic base, for example, sodium hydride (NaH), to deprotonate the
amine.

o

To this solution, add tert-butyl (4-(bromomethyl)benzyl)carbamate portion-wise.

o

Heat the reaction mixture to facilitate the nucleophilic substitution.

o Monitor the reaction progress by TLC.

o Work-up and Purification:

o After completion, cool the reaction and quench with water.
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o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the final compound by column chromatography to obtain tert-butyl (4-((pyridin-2-
ylamino)methyl)benzyl)carbamate.

Characterization Data

The following table presents typical characterization data that would be expected for the
synthesized compound.

Analysis Method Expected Results

Peaks corresponding to the Boc group (singlet,
~1.5 ppm), benzyl protons (singlets and

1H NMR multiplets, ~4.3-5.0 and 7.2-7.4 ppm), and
pyridine protons (multiplets, ~6.6-8.2 ppm)

would be observed.

Resonances for the Boc carbonyl and

quaternary carbon, aromatic carbons of the

13C NMR , _
phenyl and pyridyl rings, and the methylene
carbons would be present.
The [M+H]* ion would be observed at m/z
Mass Spectrometry (ESI-MS) corresponding to the molecular weight of the

compound plus a proton.

Potential Applications in Drug Discovery

While specific biological activities for tert-butyl (4-((pyridin-2-ylamino)methyl)benzyl)carbamate
are not widely reported, the structural motifs present suggest several potential areas of
application in drug discovery.

» Kinase Inhibition: The pyridine and amino-linker components are common features in many
kinase inhibitors.
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e Protein-Protein Interaction Modulation: The molecule could serve as a scaffold for
developing modulators of protein-protein interactions.

o Fragment-Based Drug Design: This compound could be used as a fragment for screening
against various biological targets.

The Boc-protecting group allows for further chemical modification, enabling the synthesis of a
library of derivatives for structure-activity relationship (SAR) studies.

Visualizations
Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of the target compound.
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General synthetic workflow.

This guide provides a foundational understanding of the synthesis and potential utility of "Boc-
NHCH:z-Ph-Py-NH2" based on an assumed structure. Further experimental validation is
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necessary to confirm these details for any specific molecule corresponding to this name.

» To cite this document: BenchChem. [Technical Guide: Synthesis and Potential Applications
of Boc-NHCH:z-Ph-Py-NHz]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580004+#boc-nhch2-ph-py-nh2-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b15580004#boc-nhch2-ph-py-nh2-cas-number
https://www.benchchem.com/product/b15580004#boc-nhch2-ph-py-nh2-cas-number
https://www.benchchem.com/product/b15580004#boc-nhch2-ph-py-nh2-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15580004?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

